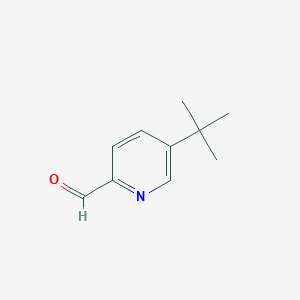![molecular formula C20H18N2O3 B3048970 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-2-hydroxy- CAS No. 188712-75-6](/img/structure/B3048970.png)
5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-2-hydroxy-
Übersicht
Beschreibung
Nile Red, 9-diethylamino-5H-benzo[a]phenoxazine-5-one, is a solvatochromic fluorophore and one of the most commonly used stains to enhance contrast of lipid-rich areas of microscopic biosamples . It exhibits strong absorption of visible light and is highly fluorescent .
Synthesis Analysis
The synthesis of Nile Red and its analogues involves starting from 1-naphthols or 1,3-naphthalenediols . The study also reported on how electron-withdrawing substituents attached to the Nile Red backbone affect its solvatochromic properties and two-photon brightness .Molecular Structure Analysis
The molecular formula of Nile Red is C20H18N2O2 . The nature and location of the substituent have particular influence on the strength of two-photon absorption (2PA), peaking in all cases at approx. 860 and 1050 nm .Chemical Reactions Analysis
The reaction of diaza-5H-benzo[a]phenoxazin-5-one and 5H-benzo[a]phenoxazin-5-one with various phenols catalyzed by Pd/t-BuXPhos/K3PO4 system gave previously unknown ether derivatives .Physical And Chemical Properties Analysis
Nile Red has a density of 1.3±0.1 g/cm3, boiling point of 388.3±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It is also known to be lipophilic .Wissenschaftliche Forschungsanwendungen
Synthesis and Fluorescence Properties : Nile Red and its derivatives have been synthesized for studying their fluorescence properties. These compounds, due to their electronic effects, show promising fluorescence applications (Long et al., 1999).
Solid-State Fluorescence : Studies on Nile Red derivatives have shown their potential in solid-state fluorescence. The bulky groups in these derivatives are essential to prevent network π−π interactions, which is crucial for solid-state fluorescence applications (Park et al., 2009).
Photoluminescent Materials : Nile Red has been incorporated into organometallic complexes, showing its utility in the development of photoluminescent materials. The complexes exhibit significant luminescence, enhancing the emission features compared to the unmetalated ligand (Aiello et al., 2002).
Biological Applications : Benzo[a]phenoxazines, including Nile Red, find applications in biological sciences. Their planar polycyclic fluorescent nature makes them suitable for various biological applications (Chadar et al., 2017).
Antitumor Therapy : Fluorescent benzo[a]phenoxazines have shown potential as antitumor agents. Their cytotoxic activity against various cancer cell lines suggests their potential in antitumor therapy (Chadar et al., 2015).
Photonic Materials : The solvatochromic properties of Nile Red have been studied in modified SiO2 gels, showing its potential in the development of photonic materials. The polarity of the gels significantly affects its spectral properties (Matsui & Nozawa, 1997).
DNA Fluorescence Probes : Nile Red derivatives have been used in photophysical studies with DNA. The functionalised terminals of these compounds significantly influence their interaction with DNA, making them useful as DNA fluorescence probes (Alves et al., 2011).
Photostability and NIR Probes : Benzo[a]phenoxazinium chlorides, including Nile Red, have been studied for their photophysical properties and photostability, showing their application as NIR probes (Raju et al., 2016).
Photosensitizers in Solar Cells : Benzo[a]phenoxazine-based photosensitizers derived from provitamin K3 have been used in dye-sensitized solar cells. Their intra-molecular charge transfer and redox nature make them efficient for energy transfer in solar cells (Sahoo et al., 2021).
Sensors for l-Cysteine : Benzo[a]phenoxazine dyes containing a maleimide moiety have been synthesized and evaluated as potential sensors for l-cysteine. They exhibit colorimetric and fluorescent responses to l-cysteine, making them useful for detecting biothiols (Grzelakowska et al., 2017).
Wirkmechanismus
Target of Action
The primary target of 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-2-hydroxy-, also known as Nile Red, is intracellular lipid droplets . These lipid droplets play a crucial role in lipid metabolism and energy storage within cells .
Mode of Action
Nile Red is a lipophilic stain that integrates into lipid-rich environments within cells due to its hydrophobic nature . It exhibits strong fluorescence when in these environments, allowing for the visualization of neutral lipids and phospholipids . This fluorescence is sensitive to the local molecular environment, making it possible to probe complex mediums and materials from a wide range of aspects .
Biochemical Pathways
The fluorescence properties of Nile Red are strongly medium dependent . It usually exhibits an increase in fluorescence yield with decreasing solvent polarity accompanied by a blue shift in the peak emission . A Twisted Intramolecular Charge Transfer (TICT) state has been proposed to account for the polarity-sensitive fluorescence of Nile Red .
Pharmacokinetics
Its hydrophobic nature and low solubility in water suggest that its bioavailability may be influenced by these factors .
Result of Action
The result of Nile Red’s action is the visualization of intracellular lipid droplets . This allows researchers to study lipid accumulation in cells, providing essential insights into lipid metabolism and storage diseases .
Action Environment
The action of Nile Red is influenced by environmental factors such as solvent polarity and viscosity . Its fluorescence yield increases with decreasing solvent polarity, and its emission properties are strongly medium dependent . Therefore, the action, efficacy, and stability of Nile Red can be influenced by these environmental factors .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
The compound 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-2-hydroxy- is known for its solvatochromic properties, meaning its absorption and emission maxima are dependent on the polarity of the solvent . This property makes it a potential probe for determining lipid microenvironments .
Cellular Effects
5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-2-hydroxy- is commonly used as a stain to enhance the contrast of lipid-rich areas of microscopic biosamples . This indicates that it may interact with cellular membranes and potentially influence cell function.
Molecular Mechanism
It has been proposed that a Twisted Intramolecular Charge Transfer (TICT) state may account for the polarity-sensitive fluorescence of this compound . This would be possible due to the presence of the flexible diethylamino end group attached to the rigid structure of the molecule .
Temporal Effects in Laboratory Settings
It is known that its fluorescence properties are strongly medium-dependent , suggesting that its effects could change over time depending on the environment.
Transport and Distribution
Given its hydrophobic nature and solvatochromic properties, it may interact with lipid-rich areas and cellular membranes .
Subcellular Localization
Due to its use as a stain for lipid-rich areas, it may localize in areas such as lipid droplets within cells .
Eigenschaften
IUPAC Name |
9-(diethylamino)-5-hydroxybenzo[a]phenoxazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-3-22(4-2)12-5-8-16-18(9-12)25-19-11-17(24)14-7-6-13(23)10-15(14)20(19)21-16/h5-11,24H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNZDFMVUIGZQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)N=C3C4=CC(=O)C=CC4=C(C=C3O2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398077 | |
| Record name | 9-Diethylamino-2-hydroxy-5H-benz[a]phenoxazin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
188712-75-6 | |
| Record name | 9-Diethylamino-2-hydroxy-5H-benz[a]phenoxazin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-YL)propyl]carbamate](/img/structure/B3048887.png)
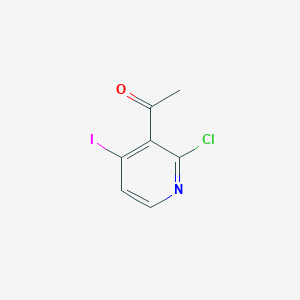
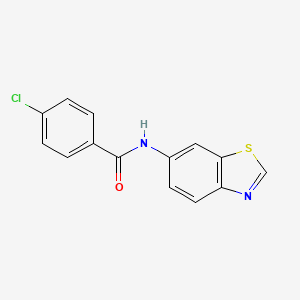
![Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, acetate](/img/structure/B3048892.png)
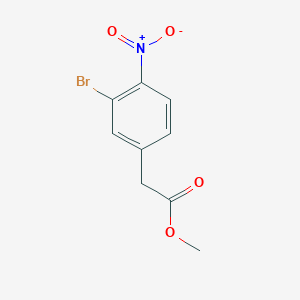
![4H-Pyrano[4,3-d]thiazol-2-amine, 6,7-dihydro-6,6-dimethyl-](/img/structure/B3048894.png)
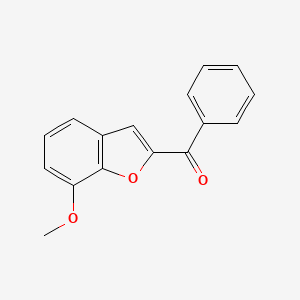
![3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3048899.png)
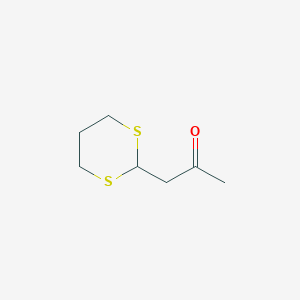
![2-[5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B3048902.png)
![[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B3048903.png)
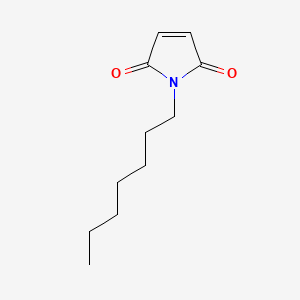
![6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3048905.png)
